5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine basic properties
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine (5-Fluoro-7-azaindoline)
Executive Summary
5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine, commonly known as 5-fluoro-7-azaindoline, represents a cornerstone heterocyclic scaffold for modern drug discovery. As a fluorinated bioisostere of the indole ring system, it offers a unique combination of structural rigidity, hydrogen bonding capabilities, and modulated physicochemical properties that are highly sought after by medicinal chemists.[1][2] The strategic incorporation of a fluorine atom onto the 7-azaindoline core significantly influences its basicity, lipophilicity, and metabolic stability, providing a powerful tool for fine-tuning drug-like properties.[3][4] This guide provides a comprehensive overview of the fundamental characteristics of 5-fluoro-7-azaindoline, detailing its physicochemical properties, synthetic routes, core reactivity, and applications as a privileged building block in the development of novel therapeutics.
The 7-Azaindoline Scaffold: A Privileged Structure in Medicinal Chemistry
Nomenclature and Core Structure
The nomenclature of heterocyclic systems can be complex. The IUPAC name, 1H,2H,3H-pyrrolo[2,3-b]pyridine, describes a bicyclic system where a pyrrolidine ring is fused to a pyridine ring. The "7-aza" designation in the common name, 7-azaindoline, signifies that the nitrogen atom is at position 7 of what would otherwise be an indoline scaffold. It is the saturated (reduced) analog of the aromatic 7-azaindole. This relationship is critical, as the indoline is often synthesized from the corresponding indole.
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5-Fluoro-7-azaindole: The aromatic precursor, possessing a pyrrole ring.
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5-Fluoro-7-azaindoline: The saturated target molecule, possessing a pyrrolidine ring.
The presence of two nitrogen atoms—a basic pyridine nitrogen (N7) and a less basic pyrrolidine nitrogen (N1)—allows for diverse chemical interactions and derivatization strategies.
Significance as a Bioisostere
Azaindoles and their reduced indoline counterparts are considered "privileged structures" in medicinal chemistry.[2][5] They act as bioisosteres of indoles, meaning they can often substitute for an indole scaffold in a drug molecule while maintaining or improving biological activity. The key advantage stems from the pyridine nitrogen, which can:
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Enhance Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to the all-carbon benzene ring in an indole.[1]
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Modulate Potency: The nitrogen provides an additional point of interaction with biological targets, potentially forming crucial hydrogen bonds that increase binding affinity.[6]
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Create Novel IP: Swapping an indole for an azaindole can create a new chemical entity with distinct intellectual property rights.[2]
The Strategic Role of Fluorine
The introduction of a fluorine atom at the 5-position is a deliberate design choice in medicinal chemistry. Fluorine, being highly electronegative, exerts a powerful inductive effect, influencing the molecule's electronic properties without adding significant steric bulk. This can lead to:
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Tuned Basicity (pKa): The electron-withdrawing nature of fluorine decreases the basicity of the nearby pyridine nitrogen, which can be crucial for optimizing pharmacokinetic profiles and avoiding off-target effects.
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Altered Lipophilicity (LogP): Fluorination can modulate a compound's lipophilicity, impacting its ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[3][7]
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Blocked Metabolic Hotspots: A fluorine atom can be placed at a site that is susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in a drug design program. While experimental data for this specific molecule is sparse, the following properties are predicted based on established principles and data from structurally related analogs.
Compound Profile
| Property | Value |
| Molecular Formula | C₇H₇FN₂ |
| Molecular Weight | 138.14 g/mol |
| Common Name | 5-Fluoro-7-azaindoline |
| CAS Number | Not explicitly assigned; derived from 5-fluoro-7-azaindole (866319-00-8)[8] |
| Appearance | Expected to be an off-white to yellow solid |
Basicity and Acidity (pKa)
The molecule possesses two nitrogen centers with distinct basicities:
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Pyridine Nitrogen (N7): This nitrogen is the primary basic center. In a standard 7-azaindoline, its pKa would be in the range of a substituted pyridine. However, the strong electron-withdrawing effect of the 5-fluoro substituent is expected to lower this pKa value significantly, making it less basic.
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Pyrrolidine Nitrogen (N1): This is an aniline-like nitrogen and is significantly less basic than the pyridine nitrogen. Its lone pair participates in the aromaticity of the fused ring system in the indole precursor and remains relatively non-basic in the indoline form. The N-H proton can be removed under strongly basic conditions (e.g., using NaH or LiHMDS) for subsequent functionalization.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ADME properties.[9] It is typically measured as the logarithm of the partition coefficient between octanol and water (LogP).
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The 7-azaindoline core is generally more polar than its indoline equivalent due to the pyridine nitrogen.
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The fluorine atom, while highly electronegative, can have a variable effect on lipophilicity. While the Hansch parameter for an aromatic fluorine is positive (lipophilic), its overall impact depends on the molecular context.[3] For this scaffold, the calculated LogP (cLogP) is expected to be in the range of 1.0 - 1.5 , balancing sufficient solubility with the ability to permeate biological membranes.
Spectroscopic Profile
The following spectroscopic data are predicted based on analyses of similar structures found in the literature.[10]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.70 | d | 1H | H4 |
| ~6.85 | d | 1H | H6 |
| ~4.5-5.0 | br s | 1H | N1-H |
| ~3.60 | t | 2H | H2 |
| ~3.05 | t | 2H | H3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 (d, J ≈ 240 Hz) | C5 |
| ~155.5 | C7a |
| ~139.0 (d, J ≈ 10 Hz) | C4 |
| ~122.0 | C3a |
| ~109.0 (d, J ≈ 25 Hz) | C6 |
| ~47.0 | C2 |
| ~29.0 | C3 |
Table 3: Key Infrared (IR) Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 | N-H Stretch (Pyrrolidine) |
| ~1600, 1580 | C=C, C=N Stretch (Pyridine ring) |
| ~1250 | C-F Stretch |
Synthesis and Handling
The synthesis of 7-azaindoline derivatives can be challenging due to the nature of the pyridine ring.[1] Methodologies must be robust and scalable for use in drug development campaigns.
Rationale for Synthetic Strategies
The primary goals for synthesizing 5-fluoro-7-azaindoline are efficiency, regiochemical control, and the use of readily available starting materials. Two common strategies are the reduction of the corresponding azaindole and de novo construction of the bicyclic system. The choice of route often depends on the availability of precursors and the desired scale.
Key Synthetic Pathways
The diagram below illustrates two prevalent synthetic approaches to the 5-fluoro-7-azaindoline core.
Caption: Key synthetic routes to 5-fluoro-7-azaindoline.
Experimental Protocol: Synthesis via Domino Reaction
This protocol is adapted from a novel one-pot method for the selective synthesis of 7-azaindolines.[1] The causality behind the choice of base is critical: lithium-based amides like LiN(SiMe₃)₂ preferentially yield the azaindoline, while potassium-based analogs favor the azaindole. This is a self-validating system where the product outcome is directly controlled by the counterion of the base.
Reaction: 2,5-Difluoro-3-methylpyridine with benzaldehyde to form 2-phenyl-5-fluoro-7-azaindoline.
Materials:
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2,5-Difluoro-3-methylpyridine (1.0 equiv)
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Benzaldehyde (1.0 equiv)
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Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, LiHMDS) (3.0 equiv)
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Anhydrous diisopropyl ether (iPr₂O)
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Argon atmosphere
Procedure:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add 2,5-difluoro-3-methylpyridine (1.0 equiv) and benzaldehyde (1.0 equiv).
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Solvent Addition: Add anhydrous diisopropyl ether via syringe to achieve a suitable concentration (e.g., 0.1 M).
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Base Addition: While stirring under argon, add a solution of LiHMDS (3.0 equiv, e.g., 1.0 M in THF) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 110 °C and maintain for 12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5-fluoro-7-azaindoline.
Storage and Handling
5-Fluoro-7-azaindoline should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at -20°C is recommended to prevent degradation.[11]
Reactivity and Application in Drug Discovery
The true value of 5-fluoro-7-azaindoline lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules.[12]
Chemical Reactivity Profile
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N1-Functionalization: The pyrrolidine nitrogen is the most common site for derivatization. After deprotonation with a suitable base (e.g., NaH), it can readily undergo alkylation or arylation (e.g., Buchwald-Hartwig or Chan-Lam coupling) to introduce various substituents.[13][14]
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Aromatic Substitution: While the pyridine ring is electron-deficient, functionalization is still possible, often through palladium-catalyzed cross-coupling reactions if a handle (like a bromine atom) is present at another position.
Workflow: 5-Fluoro-7-azaindoline as a Kinase Inhibitor Scaffold
The following workflow demonstrates how 5-fluoro-7-azaindoline can be used as a starting point in a typical medicinal chemistry campaign to synthesize a hypothetical kinase inhibitor, a common application for this scaffold.[15][16][17]
Caption: Workflow for developing a kinase inhibitor from the scaffold.
This process highlights the scaffold's role as a foundational piece upon which molecular complexity and desired pharmacological properties are built. The initial N-arylation establishes a key pharmacophoric element, followed by additional modifications to optimize target binding and ADME properties.
Conclusion
5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is an enabling tool for drug discovery. Its unique structural and electronic properties, conferred by the fusion of a pyrrolidine and a fluorinated pyridine ring, provide medicinal chemists with a versatile and highly valuable scaffold. The ability to modulate solubility, basicity, and metabolic stability through the strategic placement of nitrogen and fluorine atoms makes it a "smart" building block for creating next-generation therapeutics, particularly in the competitive field of kinase inhibitors. As synthetic methodologies continue to advance, the accessibility and application of this privileged scaffold are poised to expand, further solidifying its importance in the pursuit of novel medicines.
References
-
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available at: [Link].
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Process Research & Development. Available at: [Link].
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link].
-
5-FLUORO-7-AZAINDOLE | 866319-00-8. INDOFINE Chemical Company. Available at: [Link].
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link].
-
Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[10][12]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. ACS Publications. Available at: [Link].
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link].
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Publications. Available at: [Link].
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link].
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link].
- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link].
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. Available at: [Link].
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Cusabio. Available at: [Link].
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link].
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link].
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link].
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available at: [Link].
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Available at: [Link].
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link].
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link].
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link].
-
Azaindole Therapeutic Agents. PMC. Available at: [Link].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link].
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link].
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link].
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link].
-
Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers. Available at: [Link].
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. MDPI. Available at: [Link].
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. Available at: [Link].
-
5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. LookChem. Available at: [Link].
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. MDPI. Available at: [Link].
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-FLUORO-7-AZAINDOLE | 866319-00-8 | INDOFINE Chemical Company [indofinechemical.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 11. cusabio.com [cusabio.com]
- 12. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
